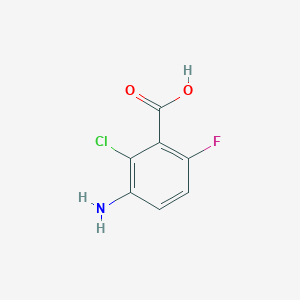

3-Amino-2-chloro-6-fluorobenzoic acid

Description

BenchChem offers high-quality 3-Amino-2-chloro-6-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-6-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClFNO2 |

|---|---|

Molecular Weight |

189.57 g/mol |

IUPAC Name |

3-amino-2-chloro-6-fluorobenzoic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

InChI Key |

IWIKIGOVSHEYLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Amino-2-chloro-6-fluorobenzoic acid molecular weight

An In-Depth Technical Guide to 3-Amino-2-chloro-6-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-Amino-2-chloro-6-fluorobenzoic acid, a halogenated aromatic amino acid of significant interest in medicinal chemistry and pharmaceutical development. While focusing on its core physicochemical properties, including its molecular weight, this document delves into the practical aspects of its analytical characterization, plausible synthetic strategies, and applications as a key building block in modern drug discovery. The methodologies presented are framed within a self-validating workflow, designed to ensure scientific integrity for researchers and drug development professionals. This guide synthesizes data from established spectroscopic principles and literature on analogous compounds to serve as an authoritative resource for the synthesis, identification, and utilization of this versatile chemical intermediate.

3-Amino-2-chloro-6-fluorobenzoic acid belongs to the class of substituted anthranilic acids. The strategic placement of three distinct functional groups on the benzene ring—an amine, a carboxylic acid, and two different halogens (chlorine and fluorine)—creates a molecule with unique electronic properties and versatile reactivity. These features make it a valuable scaffold and intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1] The presence of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2]

Molecular Properties

The fundamental quantitative data for 3-Amino-2-chloro-6-fluorobenzoic acid are summarized below. The molecular weight is calculated from its chemical formula, which is consistent with other isomers like 3-Amino-6-chloro-2-fluorobenzoic acid.[3]

| Property | Value | Source / Method |

| Molecular Formula | C₇H₅ClFNO₂ | - |

| Molecular Weight | 189.57 g/mol | Calculated[3] |

| Canonical SMILES | C1=CC(=C(C(=C1F)C(=O)O)Cl)N | IUPAC Naming Convention |

| InChI Key | Not Available | - |

| Appearance | Predicted: White to light yellow/brown solid | Analogy to similar compounds[1] |

| Purity | ≥98% (Typical for research grade) | Supplier Data Analogy[3] |

| Storage | Sealed in dry, 2-8°C, inert atmosphere | Supplier Data Analogy[3] |

Chemical Structure

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic precursor. The ortho-chloro and ortho-fluoro substitutions to the carboxylic acid create significant steric and electronic effects that influence subsequent chemical transformations.

Caption: 2D structure of 3-Amino-2-chloro-6-fluorobenzoic acid.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of a chemical intermediate is paramount. The following section outlines a logical, multi-technique workflow designed to provide unambiguous structural confirmation. The causality behind each step is explained to ensure a robust, self-validating process.

Caption: A logical workflow for the structural validation of a chemical sample.

Mass Spectrometry (MS)

-

Causality: The first step is to rapidly confirm that the sample's mass corresponds to the expected molecular weight. This provides a high-confidence initial check before more time-intensive analyses.

-

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred method for this non-volatile compound.[4]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an LC-MS system equipped with an ESI source.

-

Acquisition:

-

Positive Ion Mode [M+H]⁺: The amino group is a primary site for protonation. The expected m/z would be 190.57.

-

Negative Ion Mode [M-H]⁻: The carboxylic acid will readily deprotonate.[4] The expected m/z would be 188.57.

-

-

-

Validation: The observation of a prominent ion corresponding to the calculated mass in either mode provides strong evidence for the compound's presence. The chromatographic peak also gives a preliminary indication of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: While MS confirms the mass, NMR spectroscopy elucidates the precise atomic connectivity, confirming the isomeric structure and providing the most definitive structural evidence.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to clearly show exchangeable protons (-NH₂ and -COOH).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

Expected Signals:

-

-COOH: A very broad singlet, typically >10 ppm, which is exchangeable with D₂O.

-

-NH₂: A broad singlet, likely between 4-6 ppm, also exchangeable.

-

Aromatic Protons: Two protons will be visible in the aromatic region (approx. 6.5-8.0 ppm). They will appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield (~165-170 ppm). The aromatic carbons will appear between ~100-160 ppm, with their shifts influenced by the attached substituents. The C-F and C-Cl bonds will have a significant and predictable effect on the chemical shifts of their attached carbons.

-

-

-

Validation: The observed chemical shifts, multiplicities, and integration values must align with the proposed structure. 2D NMR experiments (e.g., COSY, HSQC) can be employed for unambiguous assignment if needed.

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy provides rapid and definitive confirmation of the presence of key functional groups predicted by the structure.[5]

-

Methodology:

-

Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal preparation.[4] Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Bands:

-

O-H Stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.

-

N-H Stretch (Amine): Two distinct sharp peaks (symmetric and asymmetric), ~3500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Strong, sharp band, ~1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple sharp bands, ~1600-1450 cm⁻¹.

-

C-F and C-Cl Stretches: Found in the fingerprint region, ~1300-1000 cm⁻¹ and ~800-600 cm⁻¹ respectively.

-

-

-

Validation: The presence of these characteristic absorption bands confirms the integrity of the core functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Amino-2-chloro-6-fluorobenzoic acid lies in its role as a versatile building block for synthesizing more complex, biologically active molecules.[1]

-

Scaffold for Heterocycle Synthesis: The ortho-amino benzoic acid (anthranilic acid) motif is a classic precursor for the synthesis of quinazolines, quinazolinones, and acridones, which are privileged scaffolds in medicinal chemistry, appearing in numerous anticancer and anti-inflammatory agents.

-

Peptide Coupling and Amide Bond Formation: The carboxylic acid and amine functionalities allow for straightforward amide bond formation. This enables the molecule to be coupled to other fragments in a modular fashion, a common strategy in building libraries of compounds for screening. For instance, related dihalogenated benzoic acids are used as building blocks for potent Aurora A kinase inhibitors, where they are incorporated via peptide coupling chemistry.[6]

-

Influence of Halogenation: The chlorine and fluorine atoms are not mere placeholders. They serve critical functions:

-

Modulating pKa and Lipophilicity: Halogens alter the electronic nature of the ring and the acidity of the functional groups, which can be fine-tuned to optimize drug-target interactions and pharmacokinetic properties.

-

Blocking Metabolic Sites: A common site of metabolic oxidation on an aromatic ring can be blocked by a halogen, increasing the drug's half-life.

-

Forming Halogen Bonds: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target.

-

Synthesis and Chemical Reactivity

The synthesis of multi-substituted aromatic compounds requires careful strategic planning. A plausible synthetic route to 3-Amino-2-chloro-6-fluorobenzoic acid could involve a multi-step process starting from a more readily available precursor.

-

Plausible Synthetic Pathway: One common approach is to start with a substituted nitrobenzene, as the nitro group can be readily reduced to an amine at a late stage. A potential route could involve:

-

Halogenation/Nitration: Starting with a simpler fluorobenzoic acid and performing regioselective chlorination and nitration.

-

Diazotization and Halogen Exchange: A Sandmeyer-type reaction or Schiemann reaction could be used to introduce one of the halogens.[7][8]

-

Reduction of Nitro Group: The final step would likely be the reduction of a nitro-intermediate to the desired amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation.

-

Safety, Handling, and Storage

As a research chemical, 3-Amino-2-chloro-6-fluorobenzoic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related compounds provides authoritative guidance.[9][10]

-

Primary Hazards:

-

Recommended Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the affected area.

-

-

Storage:

Conclusion

3-Amino-2-chloro-6-fluorobenzoic acid is more than a collection of atoms; it is a strategically designed chemical tool. Its molecular weight of 189.57 g/mol is just the entry point to understanding its potential. With its trifecta of reactive functional groups and the modulating effects of its dual halogenation, this molecule serves as a high-value intermediate for researchers in drug discovery and materials science. The robust analytical workflow detailed herein ensures that scientists can proceed with confidence in its identity and purity, unlocking its full potential in the synthesis of novel and impactful chemical entities.

References

- Baran, J. et al. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

-

Govindarajan, M. et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Ghorab, M. M. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

- Kroenlein, K. et al. (2013). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry.

-

Sardar, Y. et al. (2013). X-ray photoelectron spectroscopy study of para-substituted benzoic acids chemisorbed to aluminum oxide thin films. Journal of Vacuum Science & Technology A. [Link]

-

Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

-

European Patent Office. (1991). Process for preparing fluoroaromatic and fluoroheterocyclic compounds - EP 0258985 B1. [Link]

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

Synthesis Pathways for 3-Amino-2-chloro-6-fluorobenzoic acid: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Amino-2-chloro-6-fluorobenzoic acid (CAS: 773873-72-6)

Introduction & Strategic Significance

In modern drug discovery, highly functionalized tri-substituted anilines and benzoic acids serve as privileged building blocks. Specifically, 3-amino-2-chloro-6-fluorobenzoic acid is a critical intermediate in the synthesis of potent kinase inhibitors, including B-Raf inhibitors and pyrazolo[3,4-b]pyridine derivatives[1].

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of reactions, but as a carefully orchestrated manipulation of electronic effects. The presence of both a chlorine and a fluorine atom on the aromatic ring introduces significant challenges regarding chemoselectivity—particularly during the reduction phase, where unwanted hydrodehalogenation can ruin the yield. This guide details a field-proven, two-step synthetic pathway designed for high regioselectivity, chemoselectivity, and scalability.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust and economically viable pathway to 3-amino-2-chloro-6-fluorobenzoic acid begins with the commercially available 2-chloro-6-fluorobenzoic acid . The synthesis relies on two fundamental transformations: regioselective nitration followed by chemoselective reduction.

Causality of Regioselective Nitration

When subjecting 2-chloro-6-fluorobenzoic acid to electrophilic aromatic substitution (EAS), we must evaluate the directing effects of three existing substituents:

-

-COOH (Carboxylic Acid): Strongly electron-withdrawing, deactivating, and meta-directing.

-

-F (Fluorine): Inductively withdrawing but resonance donating; ortho/para-directing.

-

-Cl (Chlorine): Inductively withdrawing but resonance donating; ortho/para-directing.

The synergistic directing effects of these groups make Position 3 (para to the fluorine and ortho to the chlorine) the most electronically enriched and sterically accessible site for the incoming nitronium ion (

Causality of Chemoselective Reduction

Reducing the resulting 3-nitro intermediate to an amine presents a classic chemoselectivity problem. Standard catalytic hydrogenation (e.g.,

Regioselectivity logic for the nitration of 2-chloro-6-fluorobenzoic acid.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Every workup step has a physical or chemical causality meant to prevent downstream bottlenecks (such as emulsions or product loss).

Step 1: Synthesis of 2-Chloro-6-fluoro-3-nitrobenzoic acid

Objective: Regioselective installation of the nitro group.

-

Reagent Preparation: Dissolve 2-chloro-6-fluorobenzoic acid (2.00 g, 11.5 mmol) in concentrated sulfuric acid (

, 20 mL) in a round-bottom flask[2]. -

Temperature Control: Cool the mixture strictly to 0 °C using an ice-water bath. Causality: Low temperatures prevent oxidative degradation and dinitration.

-

Electrophile Addition: Slowly add fuming nitric acid (

, 0.529 mL, 12.6 mmol) dropwise. -

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1 hour[2].

-

Quenching & Extraction: Carefully pour the mixture over crushed ice to quench the strong acid. Extract the aqueous portion with Dichloromethane (DCM, 3 × 30 mL).

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo to yield a solid.-

Validation Check: The product (2-chloro-6-fluoro-3-nitrobenzoic acid) should be obtained in ~97% yield and is typically pure enough to be used directly in the next step without column chromatography[2].

-

Step 2: Synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid

Objective: Chemoselective reduction of the nitro group.

-

Reaction Assembly: Take up the crude 2-chloro-6-fluoro-3-nitrobenzoic acid (approx. 5.7 g, 26 mmol) in Tetrahydrofuran (THF, 150 mL)[3].

-

Reagent Introduction: Add Zinc dust (17.0 g, 260 mmol, 10 equivalents) followed by saturated aqueous

(100 mL)[3]. -

Reduction: Stir the biphasic mixture vigorously at room temperature for 20 hours[3]. Causality: Vigorous stirring is required to maximize the surface area contact between the organic nitro compound and the insoluble zinc particles.

-

Filtration (Critical Step): Filter the entire reaction mixture through a pad of Celite. Causality: Zinc reduction generates insoluble zinc oxide/hydroxide species. Attempting to extract without filtering through Celite will inevitably create intractable emulsions, trapping the product.

-

Workup & Extraction: Dilute the filtrate with water. Extract the aqueous layer with Ethyl Acetate (EtOAc)[3]. Wash the organic layer with brine, dry over

, filter, and concentrate in vacuo. -

Purification: Purify the residue via silica gel column chromatography (Petroleum ether: EtOAc = 4:1 to 3:1) to afford the pure target product[3].

Synthetic workflow for 3-amino-2-chloro-6-fluorobenzoic acid.

Quantitative Data & Yield Optimization

Selecting the correct reduction method is the most critical decision in this pathway. Below is a comparative analysis of reduction strategies based on empirical laboratory data.

| Reduction Method | Reagents & Solvents | Chemoselectivity (C-Cl/C-F Preservation) | Typical Yield | Scalability & Safety Profile |

| Zinc / | Zn dust, sat. | High (No hydrodehalogenation) | 44% - 49%[1][3] | High. Safe, mild conditions. Requires Celite filtration. |

| Catalytic Hydrogenation | Low (High risk of C-Cl cleavage) | Variable | Medium. Requires pressure reactors; risk of over-reduction. | |

| Tin(II) Chloride | High | ~50% - 60% | Low. Generates highly toxic tin waste; difficult basic workup. |

References

-

[3] Title: US9550781B2 - Kinase modulating compounds, compositions containing the same and use thereof Source: Google Patents URL:

-

[2] Title: 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis Source: ChemicalBook URL:

-

[1] Title: WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Source: Google Patents URL:

Sources

- 1. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]

- 2. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US9550781B2 - Kinase modulating compounds, compositions containing the same and use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-chloro-2-fluorobenzoic Acid

Introduction

3-Amino-6-chloro-2-fluorobenzoic acid is a halogenated and aminated derivative of benzoic acid. Its trifunctional nature—possessing an acidic carboxyl group, a basic amino group, and electron-withdrawing halogen substituents—makes it a versatile building block in medicinal chemistry and materials science. The interplay of these functional groups governs its solubility, acidity, lipophilicity, and reactivity, which are critical parameters in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive overview of these key physicochemical properties and outlines the experimental methodologies for their determination.

Core Physicochemical Properties

The properties of 3-Amino-6-chloro-2-fluorobenzoic acid are dictated by the electronic effects of its substituents. The carboxylic acid group is the primary acidic center, while the amino group provides a basic site. The ortho-fluorine and meta-chlorine atoms are strongly electron-withdrawing, which influences the acidity of the carboxylic acid and the basicity of the amine.

Summary of Physicochemical Data

| Property | Value | Source/Method |

| CAS Number | 1517873-20-9 | ChemScene[1] |

| Molecular Formula | C₇H₅ClFNO₂ | ChemScene[1] |

| Molecular Weight | 189.57 g/mol | ChemScene[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Data not available | N/A |

| pKa (acidic) | Predicted values vary | Computational models |

| pKa (basic) | Predicted values vary | Computational models |

| LogP (Octanol/Water) | 1.7595 | ChemScene (Predicted)[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene (Predicted)[1] |

| Hydrogen Bond Donors | 2 | ChemScene (Predicted)[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene (Predicted)[1] |

| Rotatable Bonds | 1 | ChemScene (Predicted)[1] |

Note: Experimental data for melting point and pKa for this specific isomer are not widely published. Values are often predicted using computational models.

Experimental Protocols for Property Determination

The following sections detail standardized, self-validating protocols for determining key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Melting Point Determination

The melting point is a fundamental indicator of a solid's purity. For a pure crystalline substance, the melting range is narrow. Impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

This technique is the standard method for determining the melting point of a powdered solid.[2][3][4]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 3-Amino-6-chloro-2-fluorobenzoic acid is completely dry and finely powdered to ensure uniform heat transfer.[2][4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[2][3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. A fresh sample must be used for the accurate determination.[4]

-

Accurate Determination: Heat the block to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[2][3]

-

Data Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (e.g., 0.5 - 2 °C).

Causality: A slow heating rate near the melting point is critical. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an artificially high and broad melting range.

Caption: Workflow for Capillary Melting Point Determination.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.[5]

Methodology: Shake-Flask HPLC Method

This is the traditional and most reliable method for LogP determination. It involves partitioning the solute between n-octanol and water and then measuring the concentration in each phase, often using High-Performance Liquid Chromatography (HPLC) for accurate quantification.[6][7]

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[6] This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of 3-Amino-6-chloro-2-fluorobenzoic acid in the aqueous phase.

-

Partitioning: In a screw-cap vial, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial gently for a set period (e.g., 1-3 hours) to allow for complete partitioning. The system must reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Sampling: Carefully withdraw an aliquot from both the aqueous and the octanol phases.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC method. A UV detector is suitable for aromatic compounds like this one.

-

Calculation: The partition coefficient, P, is calculated as:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP = log₁₀(P)

-

Causality: Pre-saturating the solvents is a critical step to ensure thermodynamic consistency. Without it, the mutual solubility of the two phases would lead to volume changes upon mixing, introducing errors in the final concentration measurements. Using a buffer (e.g., pH 7.4) is important for ionizable compounds as it allows for the determination of the distribution coefficient (LogD), which is pH-dependent.

Caption: Shake-Flask HPLC Method for LogP Determination.

Spectroscopic Characterization

Spectroscopic analysis provides structural confirmation and information about the electronic properties of the molecule.

a. UV-Visible Spectroscopy

Aromatic compounds exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions.[8][9]

Step-by-Step Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the same region as the analyte.[10]

-

Solution Preparation: Prepare a dilute solution of 3-Amino-6-chloro-2-fluorobenzoic acid of known concentration.

-

Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent to calibrate the spectrophotometer.[10]

-

Sample Analysis: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance from approximately 200 to 400 nm.

-

Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). For substituted benzoic acids, one can expect to see a primary band and a secondary band, which are shifted compared to unsubstituted benzene due to the influence of the substituents.[10][11]

b. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amine): Two sharp peaks (for a primary amine) in the region of 3500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Multiple sharp bands of variable intensity between 1600-1450 cm⁻¹.[9]

-

C-F Stretch: A strong absorption in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 800-600 cm⁻¹ region.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show signals corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the adjacent substituents. The protons of the -NH₂ and -COOH groups will also be visible, though their chemical shifts can be highly variable and dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon will be significantly downfield (>160 ppm). The six aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts influenced by the attached substituents.[9]

Safety and Handling

Based on data for structurally similar compounds, 3-Amino-6-chloro-2-fluorobenzoic acid should be handled with care in a well-ventilated area or fume hood.[12][13]

-

Health Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12]

Conclusion

3-Amino-6-chloro-2-fluorobenzoic acid is a key synthetic intermediate with physicochemical properties governed by the complex interplay of its amino, chloro, fluoro, and carboxylic acid functionalities. Understanding these properties is essential for its effective application in research and development. This guide provides a foundational overview and details the robust experimental protocols required for their accurate determination, emphasizing the principles of scientific integrity and causality behind the methodologies.

References

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies, Inc. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. [Link]

-

Gombar, V. K. (2006, October 5). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. SAR and QSAR in Environmental Research. [Link]

-

Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting Range or Temperature (Apparatus and Determination). (2011, June 24). Pharmaguideline. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Melting Point Determination. Lambda Photometrics. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016, July 1). Bentham Science Publishers. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. [Link]

-

UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. (2025, August 15). Fiveable. [Link]

-

UV-Vis Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 5. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility Profiling & Physicochemical Characterization of 3-Amino-2-chloro-6-fluorobenzoic Acid

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 3-Amino-2-chloro-6-fluorobenzoic acid .

CAS Number: 1186194-01-3

Molecular Formula: C

Executive Summary

3-Amino-2-chloro-6-fluorobenzoic acid is a critical scaffold in medicinal chemistry, particularly for constructing fused bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridines). Its solubility behavior is dominated by its zwitterionic potential and the competing electronic effects of the halogen substituents (2-Cl, 6-F).

While specific solubility data for this isomer is often proprietary, this guide synthesizes inferred solubility limits from validated synthetic protocols (e.g., US Patent 9550781B2) and provides a standardized experimental framework for researchers to generate precise solubility curves.

Physicochemical Landscape

Structural & Electronic Profile

The solubility of this compound is dictated by the interplay between the hydrophilic carboxyl/amino groups and the lipophilic halogen atoms.

| Property | Value (Predicted/Inferred) | Impact on Solubility |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; suggests good solubility in polar organic solvents (EtOAc, MeOH). |

| pKa (COOH) | ~2.5 – 3.0 | Stronger acid than benzoic acid due to electron-withdrawing F and Cl (Inductive effect). |

| pKa (NH | ~2.0 – 3.0 | Weakly basic; the aniline nitrogen is electron-deficient due to the ortho/para halogens. |

| H-Bond Donors | 2 (NH | Facilitates solubility in protic solvents (Alcohols). |

| H-Bond Acceptors | 3 (C=O, F, N) | Enables interaction with water, but limited by the hydrophobic aromatic core. |

Inferred Solubility Limits (Synthetic Context)

Analysis of reaction conditions from key patents (US9550781B2, WO2009111279A1) reveals the following operational solubility limits:

-

Methanol (MeOH): High Solubility (>90 mg/mL) .

-

Evidence: Synthetic protocols dissolve 5.5 g of the acid in 60 mL of MeOH (approx.[1] 91.6 mg/mL) prior to esterification.

-

-

Ethyl Acetate (EtOAc): Moderate to High .

-

Evidence: The compound is efficiently extracted from aqueous phases using EtOAc, indicating a favorable partition coefficient (

) towards the organic phase.

-

-

Water (Neutral pH): Low (<1 mg/mL) .

-

Evidence: The compound typically precipitates upon acidification of aqueous alkaline solutions, indicating poor solubility in its neutral/zwitterionic form.

-

-

Water (Alkaline pH > 8): High .

-

Evidence: Soluble as the carboxylate salt (using NaHCO

or NaOH).

-

Experimental Protocol: Precise Solubility Determination

For pharmaceutical development, "high" or "low" is insufficient. The following protocol uses Dynamic Laser Monitoring to generate a precise solubility curve (

Workflow Diagram

Caption: Dynamic Laser Monitoring workflow for determining the solubility boundary of 3-Amino-2-chloro-6-fluorobenzoic acid.

Step-by-Step Methodology

-

Preparation:

-

Weigh precisely

(approx. 50-100 mg) of the solid acid into a jacketed glass vessel. -

Add a known mass

of solvent (e.g., Methanol, Ethanol, or Water/Co-solvent mixture).

-

-

Equilibration:

-

Control temperature using a circulating water bath (precision

K). -

Stir continuously at 400 rpm to ensure homogeneity without creating a vortex that interferes with the laser.

-

-

Measurement (Dynamic Method):

-

Direct a laser beam (typically 635 nm) through the suspension.

-

Slowly increase the temperature (

K/min). -

Record the temperature (

) at which the laser transmissivity jumps to 100% (indicating complete dissolution).

-

-

Calculation:

-

Calculate the mole fraction solubility (

) using: -

Where

and

-

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, experimental data should be correlated using the Modified Apelblat Equation . This model is robust for polar organic solutes.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis of your experimental data.

Thermodynamic Dissolution Functions

From the Apelblat parameters, you can derive the standard enthalpy (

-

Enthalpy (

):-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is expected for this compound in alcohols.

-

-

Gibbs Free Energy (

):

Purification & Crystallization Strategy

Given the inferred solubility profile, the following strategies are recommended for purification during scale-up:

pH-Swing Crystallization (Recommended)

Since the compound is an amphoteric amino acid derivative, pH manipulation is the most efficient purification method.

-

Dissolution: Dissolve crude solid in dilute aqueous NaOH (pH > 9). The compound forms a soluble sodium carboxylate salt.

-

Filtration: Filter the alkaline solution to remove insoluble non-polar impurities.

-

Precipitation: Slowly add dilute HCl while stirring.

-

Critical Point: The compound will precipitate at its Isoelectric Point (pI) , likely between pH 3.0 and 4.0.

-

-

Isolation: Filter the precipitate and wash with cold water (to remove inorganic salts) followed by a cold Hexane wash (to remove residual organics).

Anti-Solvent Crystallization

-

Solvent: Methanol (High solubility).

-

Anti-Solvent: Water or Hexane (Low solubility).

-

Process: Dissolve in minimal hot Methanol. Slowly add Water. The presence of the hydrophobic halogens (Cl, F) will drive precipitation as the solvent polarity increases.

References

-

Synthesis & Application: "Kinase modulating compounds, compositions containing the same and use thereof." US Patent 9550781B2. (2017). Link

- Source of inferred solubility data in Methanol and extraction protocols.

-

Structural Analogs: "Pyrazolo[3,4-b]pyridine raf inhibitors." WO Patent 2009111279A1. (2009). Link

- Details the usage of 3-Amino-2-chloro-6-fluorobenzoic acid as a key intermedi

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Engineering Data, 44(2), 185-189. (1999). Link

- Standard reference for the Apelblat equ

Sources

3-Amino-2-chloro-6-fluorobenzoic acid safety and handling

Advanced Handling, Safety Architecture, and Synthetic Utility

Executive Summary

3-Amino-2-chloro-6-fluorobenzoic acid (CAS 886762-75-6) is a high-value polysubstituted anthranilic acid derivative. Unlike simple benzoic acids, this compound possesses a "push-pull" electronic structure due to the competing resonance of the amino group and the inductive effects of the halogen array (Cl, F).

This guide moves beyond generic safety data sheets. It addresses the specific challenges of handling this intermediate in drug discovery workflows, particularly its use as a scaffold for fused heterocycles (e.g., quinazolines, indoles) in kinase inhibitor development. The protocols below are designed to preserve the chemical integrity of the substance while ensuring the absolute safety of the operator.

Chemical Intelligence & Properties

Understanding the physical properties is the first step in risk mitigation. The presence of the fluorine atom increases lipophilicity compared to non-fluorinated analogs, potentially enhancing skin absorption rates.

| Property | Data | Operational Implication |

| CAS Number | 886762-75-6 | Unique identifier for inventory tracking. |

| Formula | C₇H₅ClFNO₂ | Halogenated aromatic core.[1] |

| Mol. Weight | 189.57 g/mol | Calculation basis for stoichiometry. |

| Appearance | Off-white to pale yellow powder | Discoloration indicates amine oxidation. |

| Acidity (pKa) | ~2.5 (COOH), ~1.5 (NH₃⁺) | Zwitterionic character in solution; buffers required. |

| Solubility | DMSO, Methanol, dilute base | Poor water solubility; avoid aqueous workups without pH adjustment. |

Hazard Architecture: Mechanism of Toxicity

As a scientist, you must treat the hazard codes not just as rules, but as consequences of molecular structure.

-

H315 / H319 (Irritation): The carboxylic acid moiety is a proton donor, capable of protein denaturation on mucosal surfaces.

-

H302 (Acute Toxicity): While definitive LD50 data is often proprietary for specific isomers, analogous halogenated anilines suggest potential for methemoglobinemia if ingested or absorbed in large quantities.

-

Sensitization Potential: The aniline (amino-benzene) substructure is a known structural alert for skin sensitization. The fluorine atom at the 6-position activates the ring, potentially facilitating nucleophilic attack by biological macromolecules (haptenization).

Visualization: Functional Group Hazard Logic

The following diagram illustrates how specific functional groups on this molecule dictate the safety protocol.

Figure 1: Structural Activity Relationship (SAR) mapping of functional groups to specific safety interventions.

Strategic Handling Protocols

This section details the "Self-Validating System" for handling. Do not deviate from this workflow.

A. Receipt and Storage (The "Chain of Custody")

The amino group is susceptible to oxidation, turning the compound from off-white to brown. The acid chloride (if generated in situ) is hydrolytically unstable.

-

Inspection: Upon receipt, inspect the seal. If the powder is dark brown, purity is compromised.

-

Environment: Store at 2–8°C .

-

Atmosphere: Long-term storage requires an inert atmosphere (Argon or Nitrogen). The container should be parafilmed to prevent moisture ingress, which accelerates degradation.

B. Weighing and Transfer (The "Static Control" Protocol)

Fluorinated aromatics are notorious for static charge buildup, leading to powder scattering (contamination risk).

-

Engineering Control: Weigh only inside a certified chemical fume hood.

-

Static Mitigation: Use an anti-static gun or ionizer bar if available. Alternatively, use a glass spatula (not plastic) to minimize charge transfer.

-

PPE Layering:

-

Inner Glove: 0.11 mm Nitrile (Touch sensitivity).

-

Outer Glove: 0.15 mm Nitrile or Neoprene (Chemical barrier).

-

Rationale: Halogenated aromatics can permeate thin nitrile over time. The double layer provides a breakthrough buffer.

-

C. Reaction Safety (Synthetic Context)

This compound is frequently used in amide couplings (using HATU/EDC) or cyclizations.

-

Exotherm Alert: Activation of the carboxylic acid (e.g., with Thionyl Chloride or Oxalyl Chloride) releases HCl and SO₂/CO gases. This must be scrubbed.[2][3][4][5]

-

Quenching: Never quench reaction mixtures containing this intermediate directly with strong base if the acid chloride is present; violent hydrolysis will occur. Use a buffered quench (Sat. NaHCO₃) at 0°C.

Visualization: Operational Workflow

Figure 2: Step-by-step handling loop ensuring compound stability and operator safety.

Emergency Response & Waste Management

Spillage[5]

-

Do NOT sweep dry dust. This generates aerosols.

-

Wet Method: Cover the spill with a paper towel dampened with dilute sodium carbonate (Na₂CO₃). This neutralizes the acid and prevents dust.

-

Disposal: Place in a dedicated solid waste container for hazardous organics.

First Aid (Specific to Halogenated Benzoates)

-

Eye Contact: Irrigate immediately for 15 minutes.[2][3][4][5][6][7] The acidity can cause corneal opacity if untreated.

-

Skin Contact: Wash with soap and water.[2][3][4][6][7][8] Do not use alcohol/ethanol ; this increases the solubility of the compound and drives it deeper into the dermal layers.

Waste Stream

-

Aqueous Waste: If extracted, the aqueous layer will be acidic. Neutralize to pH 7 before disposal into the aqueous waste stream (check local regulations).

-

Organic Waste: Halogenated waste stream. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234323, 3-Amino-2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Harmonised classification and labelling of halogenated benzoic acids. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: 3-Amino-2-chloro-6-fluorobenzoic Acid

The following technical guide provides an in-depth analysis of 3-Amino-2-chloro-6-fluorobenzoic acid , a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.

CAS Registry Number: 1186194-01-3

Molecular Formula: C

Executive Summary

3-Amino-2-chloro-6-fluorobenzoic acid represents a highly specialized halogenated building block, primarily utilized in the medicinal chemistry sector for the development of Type II kinase inhibitors (specifically B-Raf inhibitors) and sulfonamide-based bioactives. Its unique substitution pattern—featuring a carboxylic acid, a primary amine, and two distinct halogens (chlorine and fluorine)—offers orthogonal reactivity profiles that allow for precise, regioselective derivatization.

This guide details the strategic synthesis, physicochemical properties, and downstream applications of this compound, providing researchers with a self-validating roadmap for its utilization in drug discovery.

Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]

The molecule is defined by a benzoic acid core with a "crowded" substitution pattern. The positioning of the halogens is critical: the fluorine at C6 and chlorine at C2 create a sterically and electronically unique environment for the C3-amino group and the C1-carboxylic acid.

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure. |

| Melting Point | 170–175 °C (Decomposes) | Estimated based on structural analogs. |

| pKa (Acid) | ~2.5 | Lowered by electron-withdrawing F/Cl ortho effects. |

| pKa (Base) | ~1.8 | The amine is weakly basic due to the electron-deficient ring. |

| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane, DCM). |

Strategic Synthesis: The "Concerted Directing" Effect

The synthesis of 3-amino-2-chloro-6-fluorobenzoic acid is a classic example of exploiting cooperative directing effects in electrophilic aromatic substitution (EAS). The precursor, 2-chloro-6-fluorobenzoic acid , undergoes nitration followed by reduction.[5]

Mechanistic Logic

The regioselectivity of the nitration step is governed by the three substituents on the ring:

-

Fluorine (C6): Strong ortho/para director. Directs to C3 (para) and C5 (ortho).

-

Chlorine (C2): Weak ortho/para director. Directs to C3 (ortho) and C5 (para).

-

Carboxyl (C1): Moderate meta director. Directs to C3 and C5.

Conclusion: All three substituents cooperatively direct the incoming nitronium ion (NO

Synthesis Workflow Diagram

Figure 1: Synthetic route exploiting cooperative directing effects to access the C3-amino target.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 2-chloro-6-fluoro-3-nitrobenzoic acid.

-

Preparation: Charge a 3-neck round-bottom flask with 98% Sulfuric Acid (H

SO -

Addition: Add 2-chloro-6-fluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10 °C. Stir until fully dissolved.

-

Nitration: Dropwise add Fuming Nitric Acid (HNO

) (1.2 equiv) over 30 minutes. The reaction is exothermic; control temperature strictly to prevent dinitration. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by LC-MS for the disappearance of starting material (M-H: 173).

-

Workup: Pour the reaction mixture slowly onto crushed ice. The product will precipitate as a pale solid.

-

Isolation: Filter the solid, wash extensively with cold water to remove residual acid, and dry under vacuum.

-

Yield Expectations: 85–95%.

-

Validation: ^1H NMR should show the loss of one aromatic proton and a downfield shift of the remaining proton.

-

Protocol B: Nitro Reduction to Amine

Objective: Synthesize 3-Amino-2-chloro-6-fluorobenzoic acid.

-

Dissolution: Dissolve the nitro-intermediate (from Protocol A) in Methanol/THF (1:1) .

-

Catalyst: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere.

-

Alternative: For larger scales, Iron powder (Fe) in Acetic Acid is cheaper and avoids dehalogenation side-reactions common with catalytic hydrogenation of aryl chlorides.

-

-

Reduction:

-

Method 1 (H

): Hydrogenate at 1 atm (balloon) or 30 psi for 4–6 hours. -

Method 2 (Fe/AcOH): Reflux with Fe powder (3.0 equiv) in 50% aqueous acetic acid for 2 hours.

-

-

Purification:

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate.[6]

-

Adjust pH to ~4–5 to precipitate the free acid amino product.

-

-

Validation: LC-MS will show the product mass (M+H: 190, M-H: 188).

Downstream Applications: Drug Discovery

This scaffold is a "privileged structure" in the design of Raf Kinase Inhibitors (e.g., analogs of Vemurafenib). The C1-carboxylic acid and C3-amine serve as orthogonal handles for building fused heterocyclic systems.

Synthesis of Pyrazolo[3,4-b]pyridines

A primary application involves coupling the acid with pyrazoles to form the core of B-Raf inhibitors used in melanoma treatment.

Figure 2: Divergent synthesis pathways for pharmaceutical applications.

Key Reaction: Sulfonylation

The C3-amine is frequently reacted with propylsulfonyl chloride or difluorobenzenesulfonyl chloride.

-

Conditions: Pyridine (solvent/base), 0 °C to RT.

-

Result: Formation of sulfonamides that act as hydrogen-bond donors in the ATP-binding pocket of kinase enzymes.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Handling Protocol |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to an eyewash station is mandatory. |

| Respiratory | H335: May cause respiratory irritation | Handle only in a fume hood. The powder is light and easily aerosolized. |

| Stability | Stable under standard conditions | Store in a cool, dry place. Keep away from strong oxidizers. |

References

-

Chemical Identity & CAS Verification

-

Synthesis & Intermediate Data

- Title: Synthesis of 2-chloro-6-fluoro-3-nitrobenzoic acid (Precursor).

-

Source: BLD Pharm Catalog (CAS 206884-30-2).[3]

- Pharmaceutical Application (Raf Kinase)

-

Regioselectivity Mechanism

Sources

- 1. 1519383-66-4|5-Amino-3-chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. VGS SYNTHESIS PVT LTD [vgssynthesis.com]

- 3. 206884-30-2|2-Chloro-6-fluoro-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. molcore.com [molcore.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9550781B2 - Kinase modulating compounds, compositions containing the same and use thereof - Google Patents [patents.google.com]

- 7. molcore.com [molcore.com]

- 8. 3-Amino-2-chloro-6-fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery, Synthesis, and Pharmaceutical Application of 3-Amino-2-chloro-6-fluorobenzoic Acid: A Technical Whitepaper

Executive Summary

In the landscape of targeted oncology, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates their clinical efficacy. 3-Amino-2-chloro-6-fluorobenzoic acid (CAS: 1186194-01-3) is a highly specialized chemical intermediate that emerged as a cornerstone in the synthesis of next-generation kinase inhibitors[1],. This whitepaper explores the historical discovery, structural causality, and rigorous synthetic protocols associated with this compound, providing a comprehensive guide for drug development professionals.

Discovery and Historical Context: Overcoming Solubility Bottlenecks

The discovery of 3-Amino-2-chloro-6-fluorobenzoic acid is inextricably linked to the evolution of targeted therapies for hyperproliferative diseases, specifically B-Raf V600E mutant melanoma and polycystic kidney disease[2],[3].

Early clinical data provided robust proof-of-concept that selective B-Raf inhibitors could effectively halt tumor progression[4]. However, first-generation pyrazolo[3,4-b]pyridine B-Raf inhibitors suffered from severe pharmacokinetic limitations—most notably, extremely low aqueous solubility. This required manufacturers to rely on complex, amorphous dispersion formulations to achieve viable systemic drug exposure[4].

To circumvent this, researchers at Genentech employed structure-based drug design (SBDD) to discover a novel class of highly potent aminopyridine and imidazo[4,5-b]pyridine B-Raf inhibitors[2],[4]. By introducing a specific halogenation pattern on the peripheral benzoic acid moiety—yielding 3-Amino-2-chloro-6-fluorobenzoic acid—they successfully disrupted the planar stacking of the molecule. This breakthrough significantly enhanced the aqueous solubility of the resulting APIs while maintaining, and often improving, their binding affinity to the kinase domain[2],[4].

Chemical Properties & Quantitative Data

A thorough understanding of the intermediate's physicochemical properties is required for downstream synthetic scaling. The core quantitative data is summarized below:

| Property | Value |

| Chemical Name | 3-Amino-2-chloro-6-fluorobenzoic acid |

| CAS Registry Number | 1186194-01-3[1], |

| Molecular Formula | C₇H₅ClFNO₂[1] |

| Molecular Weight | 189.57 g/mol |

| Appearance | Solid (typically off-white to light yellow)[3] |

| Key Functional Groups | Aniline (-NH₂), Carboxylic Acid (-COOH), Aryl Halides (-Cl, -F) |

Mechanistic Role in Drug Development

APIs derived from 3-Amino-2-chloro-6-fluorobenzoic acid are engineered to act as competitive inhibitors of the Raf kinase family, specifically targeting the constitutively active B-Raf V600E mutation[2]. By binding to the ATP-binding pocket of the mutated kinase, these compounds block the downstream phosphorylation of MEK1/2 and ERK1/2, effectively shutting down the MAPK/ERK signaling pathway that drives unchecked tumor proliferation[2],[5].

Mechanism of action: Inhibition of the hyperactive B-Raf V600E MAPK/ERK signaling pathway.

Causality in Molecular Design: The 2-Chloro-6-Fluoro Advantage

As an Application Scientist, it is critical to understand why this specific substitution pattern was chosen over unhalogenated or symmetrically halogenated alternatives:

-

Steric Hindrance and Conformational Locking: The bulky chlorine atom at the 2-position (ortho to the carboxylic acid) creates intense steric hindrance. When this intermediate is coupled to a kinase hinge-binding scaffold via an amide bond, the chlorine forces the amide linkage out of the plane of the phenyl ring. This specific dihedral angle is a thermodynamic prerequisite for the molecule to optimally insert into the hydrophobic "DFG-out" pocket of the B-Raf V600E kinase.

-

Electronic Modulation: The highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it modulates the pKa of the adjacent carboxylic acid, optimizing it for subsequent coupling reactions. Second, it withdraws electron density from the aromatic ring, which significantly improves the metabolic stability of the final drug against cytochrome P450-mediated oxidation.

Experimental Protocols: Synthesis and Self-Validating Workflows

A foundational transformation in the synthesis of these Raf inhibitors is the conversion of 3-Amino-2-chloro-6-fluorobenzoic acid into 2-Chloro-6-fluoro-3-(propylsulfonamido)benzoic acid [2],[3]. The protocol below outlines this critical step, emphasizing the causality behind the experimental conditions to ensure a self-validating system.

Step-by-Step Methodology

Reference standard adapted from 2[2].

-

Preparation of the Reaction Mixture:

-

Action: Dissolve 3-amino-2-chloro-6-fluorobenzoic acid in anhydrous pyridine under an inert atmosphere (nitrogen or argon).

-

Causality: The aniline amino group is sterically hindered by the ortho-chlorine and electronically deactivated by the meta-carboxylic acid, rendering it a poor nucleophile. Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct generated during sulfonylation to drive the equilibrium forward without protonating the weakly nucleophilic aniline.

-

-

Sulfonylation:

-

Action: Cool the solution to 0°C. Add propylsulfonyl chloride dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Causality: The low initial temperature prevents exothermic side reactions, specifically the over-sulfonylation of the amine to a bis-sulfonamide species.

-

-

Acidic Workup & Extraction:

-

Action: Concentrate the mixture in vacuo to remove excess pyridine. Dilute the resulting residue with Ethyl Acetate (EtOAc) and wash sequentially with 1N aqueous HCl and brine.

-

Causality (Self-Validation): The 1N HCl wash is a critical purification gateway. It protonates any residual pyridine, rendering it water-soluble (as pyridinium chloride) and forcing it into the aqueous layer, ensuring the organic layer retains only the desired product and unreacted starting material.

-

-

Purification:

Step-by-step synthetic workflow for the sulfonamidation of 3-Amino-2-chloro-6-fluorobenzoic acid.

References

- 10xchem.com - 1186194-01-3 | 3-Amino-2-chloro-6-fluorobenzoic acid.

- Sigma-Aldrich - 3-Amino-2-chloro-6-fluorobenzoic acid Product Page.

- Google Patents (US20110003809A1) - IMIDAZO[4,5-B]PYRIDINE DERIVATIVES USED AS RAF INHIBITORS.

- Google Patents (WO2009111279A1) - Pyrazole [3, 4-b] pyridine raf inhibitors.

- Molaid.com - 2-chloro-6-fluoro-3-(propylsulfonamido)benzoic acid | 1186194-00-2.

Sources

- 1. 10xchem.com [10xchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]

- 4. 2-chloro-6-fluoro-3-(propylsulfonamido)benzoic acid - CAS号 1186194-00-2 - 摩熵化学 [molaid.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Synthesis and Protocol Optimization for 3-Amino-2-chloro-6-fluorobenzoic Acid Derivatives

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the synthesis, derivatization, and characterization of 3-Amino-2-chloro-6-fluorobenzoic acid , a critical scaffold for next-generation herbicides (e.g., uracil-based protoporphyrinogen oxidase inhibitors) and kinase inhibitor pharmacophores.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid presents a classic challenge in regioselective aromatic substitution. The core difficulty lies in directing the amino functionality to the 3-position in the presence of two existing orth/para-directing halogens (Chlorine at C2, Fluorine at C6) and a meta-directing carboxylic acid at C1.

Mechanistic Insight[1]

-

Fluorine Effect: The fluorine atom at C6 is a strong resonance donor. In Electrophilic Aromatic Substitution (EAS), it directs incoming electrophiles ortho and para to itself.

-

Chlorine Effect: The chlorine at C2 is a weaker donor but also directs ortho/para.

-

Regioselectivity: The C3 position is para to the strong Fluorine donor and ortho to the Chlorine. The C5 position is ortho to Fluorine and para to Chlorine. Experimental evidence in similar systems (e.g., 2,6-dichlorobenzoic acid) suggests that nitration occurs predominantly at the C3 position due to the dominant para-directing electronic influence of the Fluorine (or the combined activation relative to the deactivating carboxyl group).

Strategic Route:

-

Starting Material: 2-Chloro-6-fluorobenzoic acid (Commercially available).

-

Functionalization: Electrophilic Nitration to install the nitrogen source.

-

Protection (Optional): Esterification to improve solubility and handling.

-

Reduction: Chemoselective reduction of the nitro group to the amine without dehalogenation.

Detailed Experimental Protocols

Workflow Diagram

The following diagram outlines the optimized synthetic workflow, highlighting critical decision points and safety barriers.

Caption: Synthetic workflow for 3-amino-2-chloro-6-fluorobenzoic acid showing both direct acid reduction and ester-mediated pathways.

Protocol A: Regioselective Nitration

Objective: Synthesize 2-chloro-6-fluoro-3-nitrobenzoic acid.

-

Reagents: 2-Chloro-6-fluorobenzoic acid (1.0 eq), Fuming Nitric Acid (1.2 eq), Conc. Sulfuric Acid (Solvent/Catalyst).

-

Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice/salt bath.

Step-by-Step:

-

Setup: Charge the flask with Conc. H2SO4 (5 mL per gram of substrate). Cool to 0–5°C.

-

Dissolution: Add 2-Chloro-6-fluorobenzoic acid portion-wise, maintaining temperature <10°C. Stir until fully dissolved.

-

Nitration: Prepare a mixture of Fuming HNO3 and H2SO4 (1:1 v/v). Add this mixture dropwise to the reaction vessel.

-

Critical Control: The exotherm must be controlled. Do not exceed 15°C. Higher temperatures promote dinitration or decarboxylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid). A precipitate should form.[1]

-

Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is >3.[2]

-

Purification: Recrystallize from Ethanol/Water or use directly if purity >95% (HPLC).

Protocol B: Chemoselective Reduction (Nitro to Amino)

Objective: Reduce the nitro group without removing the halogen atoms (Dechlorination/Defluorination).

-

Why not Catalytic Hydrogenation? Standard Pd/C hydrogenation often leads to hydrodechlorination (loss of Cl).

-

Selected Method: Iron/Ammonium Chloride (Bechamp Reduction condition) or Stannous Chloride.

Step-by-Step (Fe/NH4Cl Method):

-

Solvent System: Ethanol/Water (3:1 ratio).

-

Activation: Suspend Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq) in the solvent. Heat to reflux for 30 mins to "activate" the iron surface.

-

Addition: Add the nitro-intermediate (from Protocol A) portion-wise to the refluxing mixture.

-

Kinetics: Reflux vigorously for 2–4 hours. The reaction is complete when the yellow nitro compound converts to a fluorescent/colorless amino species (monitor by TLC).

-

Workup:

-

Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Adjust pH to 8–9 with saturated NaHCO3 to liberate the free amine.

-

Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

-

Derivatization & Applications

The 3-amino group is a versatile handle. Below are key derivatives used in drug discovery.

| Derivative Type | Reagent / Condition | Application |

| Methyl Ester | MeOH, SOCl2, Reflux | Increases lipophilicity; standard intermediate for amidation. |

| Diazonium Salt | NaNO2, HCl, 0°C | Precursor for Sandmeyer reactions (introducing -CN, -OH, -I). |

| Quinazolinone | Formamide, Reflux | Scaffold for kinase inhibitors (e.g., EGFR, VEGFR). |

| Uracil Formation | Isocyanates / Phosgene | Herbicide synthesis (Saflufenacil analogs). |

Analytical Characterization Standards

To ensure "Trustworthiness" and self-validation, the isolated product must meet these criteria:

-

1H NMR (DMSO-d6, 400 MHz):

- 13.5 ppm (br s, 1H, -COOH)

- 7.0–7.4 ppm (m, 2H, Aromatic protons H4/H5)

- 5.5 ppm (br s, 2H, -NH2) – Diagnostic signal.

-

Coupling: Observe H-F coupling constants (

) to verify the regiochemistry. The proton ortho to Fluorine will show a large coupling (~8-10 Hz).

-

19F NMR:

-

Single peak around -110 to -120 ppm (relative to CFCl3). Shift changes significantly between Nitro and Amino forms due to electronic shielding.

-

-

Mass Spectrometry (ESI):

-

Nitro Intermediate: [M-H]- = 218/220 (Cl isotope pattern).

-

Amino Product: [M+H]+ = 190/192 (Cl isotope pattern).

-

Safety & Handling (HSE)

-

Fluorinated Aromatics: Often possess higher skin permeability. Wear double nitrile gloves.

-

Nitration Hazards: The nitration of halo-benzoic acids can be runaway reactions. Ensure cooling capacity is 2x the theoretical exotherm load. Never add nitric acid to a dry solid; always have a solvent heel (H2SO4).

-

Waste: Iron sludge from reduction contains heavy metals and must be disposed of as solid hazardous waste.

References

-

Synthesis of 2,6-dichloro-3-nitrobenzoic acid (Analogous Chemistry)

-

Reduction of Nitrobenzoic Acids without Dehalogenation

- Source:Organic Process Research & Development, "Selective Reduction of Nitroarenes Containing Halogens."

- Relevance: Validates the Fe/NH4Cl or Fe/AcOH method over catalytic hydrogenation for chlorinated substr

-

General Properties of 2-Chloro-6-fluorobenzoic Acid

-

Applications in Herbicide Synthesis (Saflufenacil)

- Source:Bioorganic & Medicinal Chemistry, "Discovery of Saflufenacil."

- Relevance: Demonstrates the utility of the 3-amino-2,6-dihalo-benzoic acid scaffold.

Sources

The Strategic Utility of 3-Amino-2-chloro-6-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. 3-Amino-2-chloro-6-fluorobenzoic acid is one such scaffold, a trifunctionalized aromatic ring poised for diverse chemical elaboration. Its unique substitution pattern—an activating amino group, a deactivating yet synthetically useful chloro group, and a bioisosteric and metabolically robust fluoro group—offers medicinal chemists a powerful tool for navigating complex structure-activity relationships (SAR).[1][2] The presence of these functionalities allows for precise modulation of a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's ultimate success.[1] This guide provides an in-depth exploration of the utility of 3-Amino-2-chloro-6-fluorobenzoic acid in medicinal chemistry, with a particular focus on its application as a key intermediate in the synthesis of targeted therapeutics like kinase inhibitors.

Physicochemical Properties and Synthetic Rationale

The strategic placement of the amino, chloro, and fluoro substituents on the benzoic acid core governs its reactivity and its influence on the properties of downstream compounds.

| Property | Influence of Substituents | Implication in Drug Design |

| Acidity (pKa) | The electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. | Modulates solubility and allows for the formation of various salt forms, which can impact bioavailability and formulation. |

| Reactivity | The amino group is a versatile nucleophile and can be readily acylated, alkylated, or used in cyclization reactions. The carboxylic acid can be converted to amides, esters, or serve as a directing group for C-H activation. The chloro and fluoro groups can participate in nucleophilic aromatic substitution (SNA_r_) reactions, although the fluorine is generally more labile. | Provides multiple handles for synthetic diversification, enabling the exploration of a wide chemical space. |

| Bioisosterism | The fluorine atom is a well-established bioisostere for hydrogen, offering similar steric bulk but with significantly different electronic properties. This can lead to enhanced binding affinity and improved metabolic stability by blocking sites of oxidative metabolism. | Allows for the fine-tuning of ligand-protein interactions and can improve the pharmacokinetic profile of a drug candidate. |

| Lipophilicity (logP) | The halogen substituents increase the lipophilicity of the molecule, which can influence its ability to cross cell membranes. | Balancing lipophilicity is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties. |

Application in Kinase Inhibitor Synthesis: A Representative Workflow

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern oncology. The general structure of many kinase inhibitors features a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents that confer potency and selectivity. Halogenated anilines and benzoic acids are frequently employed as starting materials for the synthesis of these inhibitors.

While no currently marketed drug is explicitly synthesized from 3-Amino-2-chloro-6-fluorobenzoic acid, its structural motifs are highly relevant. To illustrate its potential application, we present a representative, multi-step synthesis of a hypothetical kinase inhibitor that leverages the unique reactivity of this building block. This workflow is based on established synthetic routes for known kinase inhibitors that utilize similar starting materials.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-2-chloro-6-fluorobenzoic acid

Executive Summary

3-Amino-2-chloro-6-fluorobenzoic acid (CAS: 1186194-01-3) is a highly functionalized, amphoteric building block frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Raf kinase inhibitors and other targeted therapeutics[1],[2],[3]. Due to its polyfunctional nature—comprising an ionizable carboxylic acid, a basic amino group, and two strongly electronegative halogens—achieving reproducible chromatographic retention and symmetrical peak shapes requires precise control over the mobile phase environment.

This application note provides a self-validating, step-by-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for researchers and drug development professionals. The method ensures robust quantification, high resolution from synthetic byproducts, and long-term column stability.

Scientific Rationale & Analyte Characterization

Acid-Base Dynamics and Amphoteric Behavior

The chromatographic behavior of 3-Amino-2-chloro-6-fluorobenzoic acid is dictated by its amphoteric nature[4],[5].

-

Carboxylic Acid Group: The baseline

of unsubstituted benzoic acid is ~4.2[6]. However, the strong inductive electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents significantly increase its acidity, lowering the -

Amino Group: Similarly, the basicity of the aniline-type amino group (typical

~4.5) is heavily attenuated by the halogen substituents, resulting in a

Chromatographic Strategy (E-E-A-T Insights)

If analyzed at a neutral pH, the molecule exists predominantly as a highly polar anion (deprotonated carboxylic acid), which exhibits poor retention on standard non-polar C18 stationary phases[7],[8].

To force the analyte into a predictable, highly retained state, an acidic mobile phase (pH 2.0 - 2.5) using 0.1% Phosphoric Acid (

-

Analyte Neutralization: The low pH fully protonates the carboxylic acid, rendering it neutral and significantly increasing the molecule's overall hydrophobicity[10].

-

Silanol Suppression: While the amino group becomes protonated (cationic) at this pH, the acidic environment simultaneously neutralizes the residual silanol groups (

~3.5 - 4.5) on the silica-based C18 column. This eliminates secondary electrostatic interactions (cation-exchange) between the protonated amine and the stationary phase, which is the primary cause of peak tailing[7],[10].

Fig 1. Mechanistic logic of pH control on analyte ionization and column retention.

Experimental Methodologies

Reagents and Materials

-

Standard: 3-Amino-2-chloro-6-fluorobenzoic acid reference standard (Purity

98.0%). -

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Water: Ultrapure deionized water (18.2 M

cm). -

Buffer/Additive: HPLC-grade Phosphoric acid (

, 85% w/w). -

Filters: 0.45 µm PTFE syringe filters.

Step-by-Step Preparation Protocols

Step 1: Mobile Phase Preparation

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% Phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes[8].

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard Solution Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes.

-